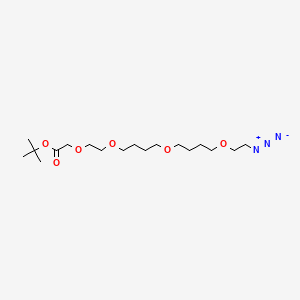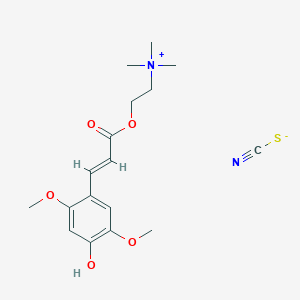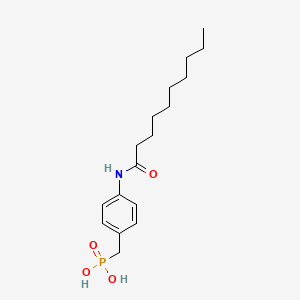![molecular formula C35H36F3N5O B11934353 (E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with piperazine and trifluoromethylphenyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperazine and trifluoromethylphenyl groups through various substitution reactions. The final step involves the formation of the prop-2-en-1-one moiety through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The piperazine and trifluoromethylphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of (E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine and trifluoromethylphenyl groups can interact with proteins, inhibiting their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.
Piperazine derivatives: Compounds such as piperazine citrate and piperazine phosphate, which share the piperazine moiety.
Trifluoromethylphenyl derivatives: Compounds like fluoxetine and celecoxib, which contain the trifluoromethylphenyl group.
Uniqueness
(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one is unique due to its combination of these functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C35H36F3N5O |
|---|---|
分子量 |
599.7 g/mol |
IUPAC 名称 |
(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C35H36F3N5O/c1-40-16-20-43(21-17-40)34-29(24-28-4-2-3-5-32(28)39-34)10-15-33(44)27-8-13-31(14-9-27)42-22-18-41(19-23-42)25-26-6-11-30(12-7-26)35(36,37)38/h2-15,24H,16-23,25H2,1H3/b15-10+ |
InChI 键 |
SINLLFFCVCSBBD-XNTDXEJSSA-N |
手性 SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2/C=C/C(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F |
规范 SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=CC(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)


![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)

![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)



![methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B11934354.png)
